

Unveiling the Mammalian Safety Profile of Metofluthrin: A Technical Guide

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Compound of Interest

Compound Name: Metofluthrin

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Metofluthrin, a synthetic pyrethroid insecticide, is widely utilized for its high efficacy against various insect pests. Understanding its mammalian toxicity and safety profile is paramount for risk assessment and the development of safe consumer and public health products. This technical guide provides an in-depth evaluation of the mammalian toxicity of **Metofluthrin**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Toxicity Data Summary

The following tables summarize the key quantitative toxicity data for **Metofluthrin** across various mammalian species and exposure routes.

Table 1: Acute Toxicity of Metofluthrin

Guideline No.	Study Type	Species	Route	Results	Toxicity Category
870.1100	Acute Oral Toxicity	Rat	Oral	LD50 > 2000 mg/kg[1][2]	III
870.1200	Acute Dermal Toxicity	Rat	Dermal	LD50 ≥ 2000 mg/kg[1][2]	III
870.1300	Acute Inhalation Toxicity	Rat	Inhalation	LC50 > 1.08 and < 1.96 mg/L[1][2]	III
870.2400	Acute Eye Irritation	Rabbit	Ocular	Not an eye irritant[1][2]	IV
870.2500	Acute Dermal Irritation	Rabbit	Dermal	Mildly irritating to the skin[1][2]	IV
870.2600	Skin Sensitization	Guinea Pig	Dermal	Not a dermal sensitizer[1]	-

Table 2: Sub-chronic and Chronic Toxicity No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs)

Study Type	Species	Route	Duration	NOAEL	LOAEL	Key Effects at LOAEL
Oral Toxicity	Rat (Sprague-Dawley)	Oral (dietary)	6-month	16.0 mg/kg/day (M), 19.0 mg/kg/day (F)[1]	54.1 mg/kg/day (M), 65.4 mg/kg/day (F)[1]	Increased relative liver weights, serum phospholipids, and total cholesterol[1]
Dermal Toxicity	Rat	Dermal	90-day	300 mg/kg/day[2]	1000 mg/kg/day[2]	Tremors, salivation, mortality[2]
Inhalation Toxicity	Rat	Inhalation	28-day	0.099 mg/L (7.5 mg/kg/day)[2]	0.196 mg/L[2]	Tremors, clinical signs of neurotoxicity, mortality[2]
Chronic Toxicity	Rat (Wistar)	Oral (dietary)	2-year	8.2 mg/kg/day (M), 10.1 mg/kg/day (F)[1]	38.1 mg/kg/day (M), 47.4 mg/kg/day (F)	Increased incidence of hepatocellular adenomas and carcinomas
Chronic Toxicity	Dog	Oral (capsule)	1-year	-	30 mg/kg/day (M)[1]	Increased incidence of tremors in males[1]

**Table 3: Developmental and Reproductive Toxicity
NOAELs and LOAELs**

Study Type	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL
Prenatal Developmental Toxicity	Rat (Sprague-Dawley)	Oral (gavage)	Maternal: 15 mg/kg/day[1], Developmental: 30 mg/kg/day[1]	Maternal: 30 mg/kg/day[1]	Increased incidence of maternal tremor[1]
Prenatal Developmental Toxicity	Rabbit (New Zealand White)	Oral (gavage)	Maternal: 25 mg/kg/day[1], Developmental: 250 mg/kg/day[1]	Maternal: 125 mg/kg/day[1]	Maternal mortality[1]
2-Generation Reproduction	Rat	Oral (dietary)	Parental: 97.6 mg/kg/day, Offspring: 97.6 mg/kg/day[2]	Parental: 183.6 mg/kg/day, Offspring: 183.6 mg/kg/day[2]	Parental toxicity and decreased offspring body weights[2]

Table 4: Neurotoxicity NOAELs and LOAELs

Study Type	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL
Acute Neurotoxicity	Rat	Oral (gavage)	50 mg/kg[1]	100 mg/kg[1]	Mortality, tremors, twitches, abnormal respiration, increased motor activity[1]
Sub-chronic Neurotoxicity	Rat	Oral (dietary)	59.8 mg/kg/day (M), 68.8 mg/kg/day (F) [1]	178.8 mg/kg/day (M), 206.0 mg/kg/day (F) [1]	Tremors and twitches in females[1]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[3][4]

- **Animal Selection:** Healthy, young adult nulliparous, non-pregnant female rats are typically used.[4] Animals are acclimated to laboratory conditions for at least five days before the study.[4]
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum.

- **Dose Preparation and Administration:** The test substance is typically administered as a single oral gavage dose. The vehicle used for dissolving or suspending the substance should be non-toxic. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents).[4]
- **Procedure:** A stepwise procedure is used where a group of three female animals is dosed at a defined starting dose level (e.g., 300 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.
- **Endpoint:** The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the number of mortalities observed at different dose levels.

Acute Oral Toxicity Testing Workflow (OECD 423).

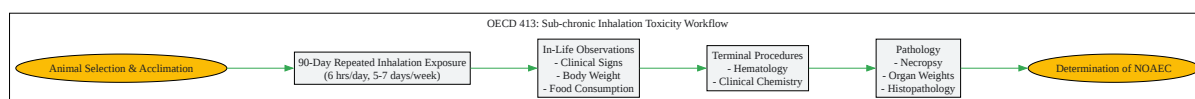
Sub-chronic Inhalation Toxicity - OECD Guideline 413

This guideline is designed to characterize the toxicity of a substance following repeated inhalation exposure for a 90-day period.[6][7]

- **Animal Selection:** Typically, young adult rats of both sexes are used.[6] They are acclimated to laboratory conditions before the start of the study.
- **Exposure System:** Animals are exposed to the test substance as a gas, vapor, or aerosol in inhalation chambers (either whole-body or nose-only).[6]
- **Dose Groups:** At least three concentration levels of the test substance and a control group (exposed to filtered air or the vehicle) are used.[6][7] Each group typically consists of 10 males and 10 females.[6]
- **Exposure Schedule:** Animals are exposed for 6 hours per day, 5-7 days a week, for 90 days.[6][7]
- **Observations:** Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are

conducted at termination.

- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of major organs and tissues is performed.
- **Endpoint:** The study aims to determine a No-Observed-Adverse-Effect-Concentration (NOAEC) and to characterize the nature of any adverse effects.



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Sub-chronic Inhalation Toxicity Testing Workflow (OECD 413).

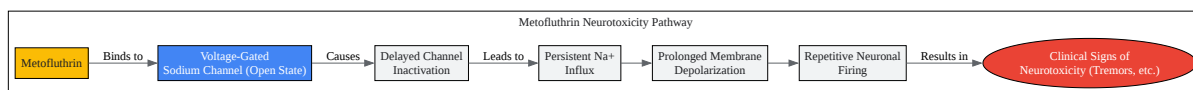
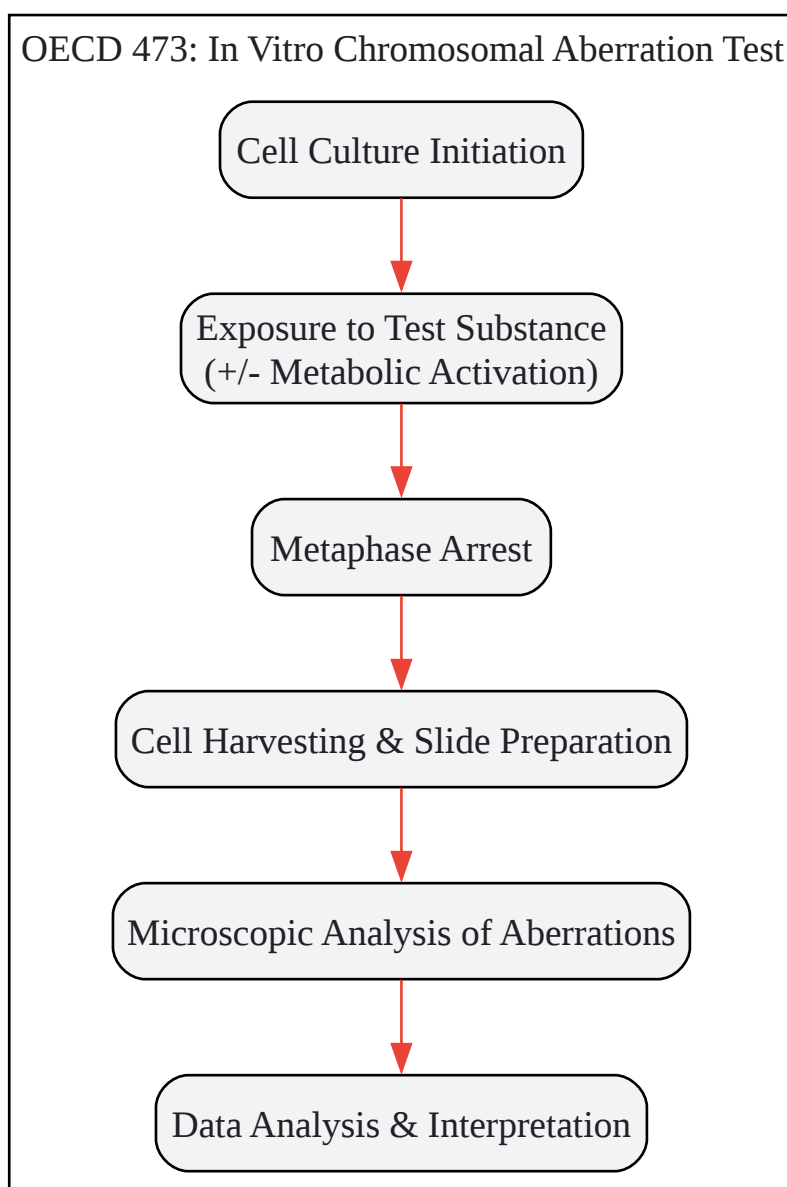
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

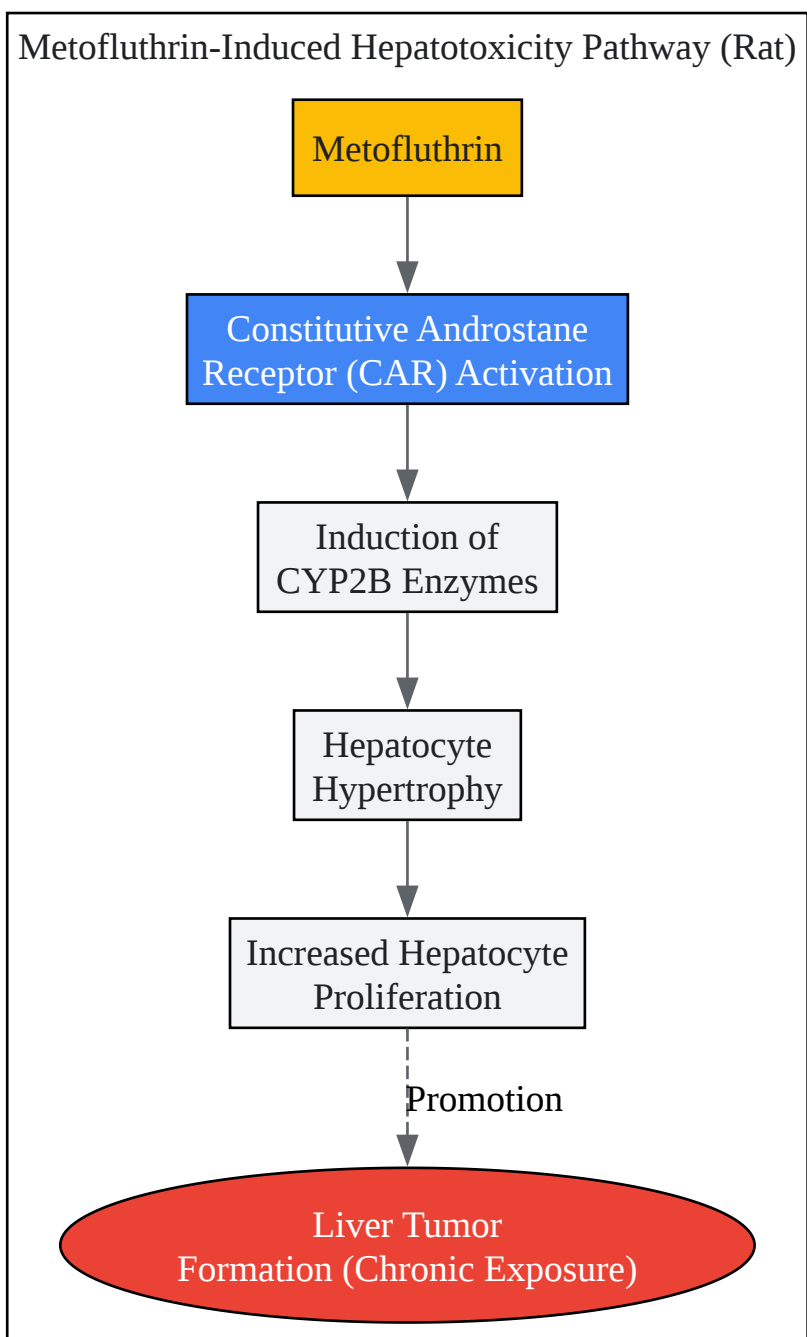
This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][9]

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][10]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rodents) to mimic mammalian metabolism.[10]
- **Test Substance Preparation:** The test substance is dissolved in a suitable solvent and added to the cell cultures at a range of concentrations.

- **Exposure:** Cells are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of metabolic activation, and for a longer period (e.g., continuously for 1.5-2 normal cell cycle lengths) in the absence of metabolic activation.[9]
- **Harvesting and Slide Preparation:** After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. The fixed cells are then spread onto microscope slides and stained.
- **Microscopic Analysis:** Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[9]
- **Data Analysis:** The frequency of aberrant cells is determined for each concentration and compared to a concurrent negative control. A substance is considered positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations.

OECD 473: In Vitro Chromosomal Aberration Test





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